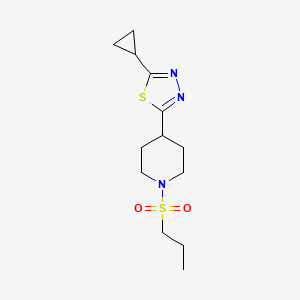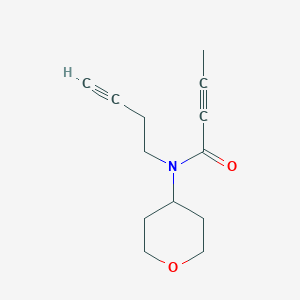
N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide (BOA) is a chemical compound that has been extensively studied for its potential applications in scientific research. BOA belongs to the class of compounds known as alkynylamides, which are characterized by the presence of a triple bond between the carbon atoms of the alkyne group and the nitrogen atom of the amide group. The unique structure of BOA makes it an attractive candidate for various research applications, including drug discovery and development, as well as biochemical and physiological studies.
科学的研究の応用
N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide has been investigated for its potential applications in various areas of scientific research. One of the most promising areas is in drug discovery and development. This compound has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This activity is thought to be due to the ability of this compound to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
In addition to its potential as an anticancer agent, this compound has also been studied for its effects on the immune system. It has been shown to stimulate the production of cytokines, which are important signaling molecules involved in immune system function. This suggests that this compound may have potential applications in the treatment of immune-related disorders, such as autoimmune diseases.
作用機序
The mechanism of action of N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, this compound may be able to alter the expression of genes that are involved in cancer cell growth and proliferation, leading to cell death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells and the immune system, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria, suggesting that it may have potential applications as an antibacterial agent. This compound has also been shown to inhibit the activity of certain enzymes that are involved in inflammation, suggesting that it may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide is its potency as an anticancer agent. It has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further development as a cancer treatment. Additionally, the relatively simple synthesis of this compound makes it accessible to researchers who are interested in studying its effects.
One of the limitations of this compound is its potential toxicity. While it has been shown to be effective against cancer cells, it may also have negative effects on healthy cells. This highlights the need for further research to fully understand the potential benefits and risks of using this compound in a clinical setting.
将来の方向性
There are several potential future directions for research on N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide. One area of interest is in the development of this compound-based drugs for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its potency and selectivity as an anticancer agent.
Another potential area of research is in the development of this compound-based drugs for the treatment of immune-related disorders. This compound has been shown to stimulate the production of cytokines, suggesting that it may have potential applications in the treatment of autoimmune diseases.
Finally, further studies are needed to fully understand the potential applications of this compound as an antibacterial and anti-inflammatory agent. These studies may lead to the development of new drugs for the treatment of bacterial infections and inflammatory diseases.
合成法
The synthesis of N-But-3-ynyl-N-(oxan-4-yl)but-2-ynamide involves the reaction of 3-butyn-1-ol with 4-bromo-2-butyne in the presence of a palladium catalyst. The resulting product is then treated with oxalyl chloride and triethylamine to yield this compound. The synthesis of this compound is relatively straightforward and can be accomplished using standard laboratory techniques.
特性
IUPAC Name |
N-but-3-ynyl-N-(oxan-4-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-5-9-14(13(15)6-4-2)12-7-10-16-11-8-12/h1,12H,5,7-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFHJMDHPQRTTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CCC#C)C1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(sec-butyl)-1-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2750562.png)
![N-[2-(2-Phenylphenoxy)ethyl]oxirane-2-carboxamide](/img/structure/B2750565.png)
![4-(Diethylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2750567.png)
![N-benzyl-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-methylprop-2-enamide](/img/structure/B2750569.png)
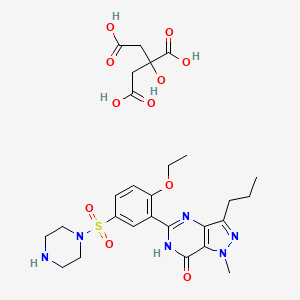
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2750573.png)
![3,4-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2750576.png)

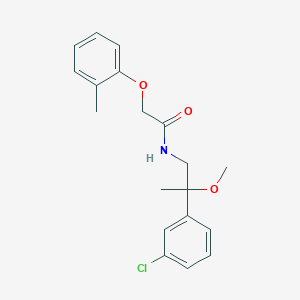
![Tert-butyl 1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidine-3-carboxylate](/img/structure/B2750579.png)
![N-(furan-2-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2750580.png)
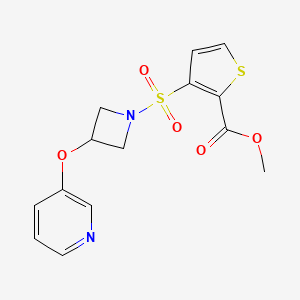
![N-(3-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide](/img/structure/B2750583.png)
